molecular formula C10H10N2O2S2 B13872835 Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate

Cat. No.: B13872835
M. Wt: 254.3 g/mol
InChI Key: QYQWHBFKSPLZEX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl chloroacetate with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the thiazole ring attacks the ethyl chloroacetate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its dual thiazole rings provide multiple reactive sites, making it a versatile compound for various scientific and industrial purposes .

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C10H10N2O2S2/c1-2-14-9(13)3-7-4-16-10(12-7)8-5-15-6-11-8/h4-6H,2-3H2,1H3

InChI Key

QYQWHBFKSPLZEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CSC=N2

Origin of Product

United States

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